

Protocol for Isolating High-Purity Photosystem II from Spinach

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PS-II	
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Application Note

This document provides a detailed protocol for the isolation of high-purity and highly active Photosystem II (PSII) complexes from spinach (Spinacia oleracea). The described methodologies are intended for researchers in biochemistry, molecular biology, and drug development who require functionally intact PSII for structural and functional studies, inhibitor screening, and biophysical characterization.

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the oxidation of water and the reduction of plastoquinone. The isolation of pure and active PSII is a prerequisite for in-depth investigation of its intricate mechanisms.

This protocol outlines two primary methods for PSII isolation: a fast method utilizing sucrose density gradient ultracentrifugation for obtaining PSII core complexes, and a method for isolating PSII-enriched membrane fragments (BBY particles). Key to these procedures is the use of specific detergents for membrane solubilization and stabilizing agents to preserve the functional integrity of the complex. The protocols also include methods for the characterization of the isolated PSII, ensuring high quality and purity for downstream applications.

Quantitative Data Summary



For successful isolation of high-purity Photosystem II, it is crucial to monitor key parameters throughout the procedure. The following tables summarize expected yields and activity measurements from spinach leaves.

Table 1: Typical Yields of Chlorophyll and PSII at Different Isolation Stages

Isolation Step	Total Chlorophyll (mg)	Chlorophyll a/b Ratio	PSII Yield (mg Chl)
Thylakoid Membranes	150 - 200	2.5 - 3.5	-
PSII-Enriched Membranes (BBYs)	30 - 50	1.8 - 2.2	30 - 50
Purified PSII Core Complexes	1 - 3	4.0 - 5.0	1 - 3

Table 2: Oxygen Evolution Rates of Isolated PSII Preparations

PSII Preparation	Oxygen Evolving Activity (µmol O ₂ / mg Chl / h)
Thylakoid Membranes	200 - 400
PSII-Enriched Membranes (BBYs)	1000 - 1500
Purified PSII Core Complexes	2000 - 3000

Experimental Protocols

I. Preparation of Thylakoid Membranes

This initial step is common for most PSII isolation protocols.

Materials:

Fresh spinach leaves



- Grinding Buffer (GB): 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 10 mM NaCl, 5 mM MgCl₂
- Wash Buffer (WB): 50 mM MES-NaOH (pH 6.0), 10 mM NaCl, 5 mM MgCl₂
- Resuspension Buffer (RB): 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 15 mM NaCl
- Blender
- Cheesecloth
- Centrifuge and rotor

Procedure:

- Wash approximately 200 g of fresh spinach leaves and remove the midribs.
- Homogenize the leaves in 1 L of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).
- Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
- Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
- Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer.
- Centrifuge again at 5,000 x g for 10 minutes at 4°C.
- Resuspend the final pellet in a minimal volume of Resuspension Buffer. This suspension contains the crude thylakoid membranes.
- Determine the chlorophyll concentration.

II. Isolation of PSII-Enriched Membrane Fragments (BBY Particles)

This method yields PSII-enriched membranes that are highly active in oxygen evolution.



Materials:

- Thylakoid membrane suspension
- Triton X-100 (10% w/v solution)
- Incubation Buffer (IB): 50 mM MES-NaOH (pH 6.0), 15 mM NaCl, 5 mM MgCl₂
- Centrifuge and rotor

Procedure:

- Dilute the thylakoid membrane suspension with Incubation Buffer to a chlorophyll concentration of 2 mg/mL.
- While gently stirring on ice, slowly add 10% Triton X-100 to a final concentration of 0.5% (w/v).
- Incubate on ice in the dark with gentle stirring for 30 minutes.
- Centrifuge the suspension at 40,000 x g for 30 minutes at 4°C.
- The resulting pellet contains the PSII-enriched membrane fragments (BBY particles). The supernatant contains solubilized LHCII and PSI.
- Resuspend the BBY pellet in a suitable buffer for storage or further purification.

III. Fast Isolation of High-Purity PSII Core Complexes

This protocol utilizes sucrose density gradient ultracentrifugation to rapidly isolate highly active PSII core complexes.[1][2]

Materials:

- Thylakoid membrane suspension
- Detergent Buffer (DB): 50 mM MES-NaOH (pH 6.3), 400 mM sucrose, 10 mM NaCl, 1 M glycine betaine.[1]



- n-dodecyl-β-D-maltoside (β-DM)
- Sucrose solutions (10%, 20%, 30%, 40% w/v) in DB without β-DM
- Ultracentrifuge with a swinging-bucket or vertical rotor.[1]

Procedure:

- Adjust the thylakoid membrane suspension to a chlorophyll concentration of 1 mg/mL with Detergent Buffer.
- Add β-DM to a final concentration of 1% (w/v) and incubate on ice for 20 minutes with gentle stirring.
- Centrifuge the solubilized thylakoids at 10,000 x g for 10 minutes at 4°C to remove unsolubilized material.
- Carefully layer the supernatant onto a discontinuous sucrose gradient (e.g., 10%, 20%, 30%, 40%).
- Centrifuge at 200,000 x g for 16 hours at 4°C in a swinging-bucket rotor or for a shorter duration in a vertical rotor.[1]
- After centrifugation, several green bands will be visible. The lower, dark green band typically contains the dimeric PSII core complexes, while a band above it contains the monomeric form.
- Carefully collect the desired band using a syringe.
- Characterize the isolated complexes for purity and activity.

Characterization of Isolated Photosystem II

- 1. Spectroscopic Analysis:
- Absorption Spectroscopy: The absorption spectrum of purified PSII should show characteristic peaks for chlorophyll a at approximately 436 nm and 675 nm. The chlorophyll a/b ratio can be calculated to assess the removal of LHCII.







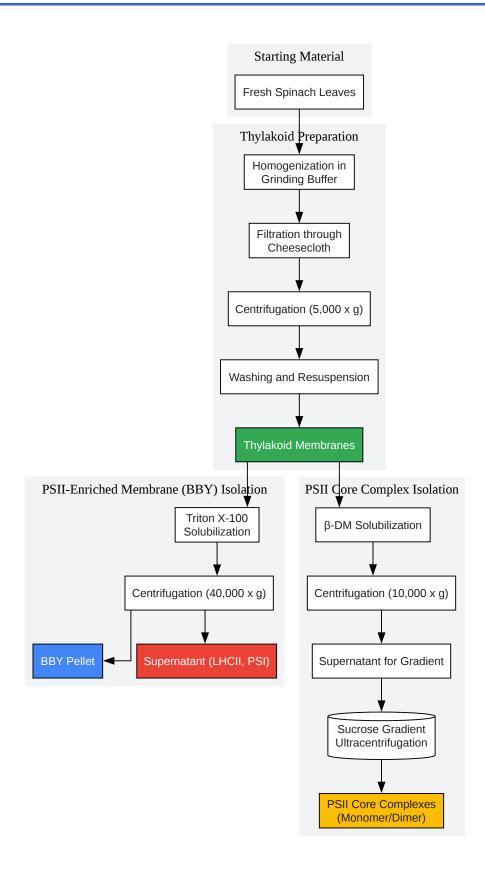
 77K Fluorescence Spectroscopy: Low-temperature fluorescence emission spectra can confirm the purity of the PSII preparation. PSII core complexes typically exhibit a main emission peak around 685-695 nm.

2. Purity Assessment by SDS-PAGE:

- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to analyze
 the polypeptide composition of the isolated PSII. The protein profile should be enriched in the
 characteristic PSII core subunits such as D1, D2, CP43, and CP47, and show a significant
 reduction in LHCII proteins.[3]
- 3. Functional Activity Assay (Oxygen Evolution):
- The oxygen-evolving activity of the isolated PSII can be measured using a Clark-type oxygen electrode. The assay is performed in a suitable buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP, or potassium ferricyanide).

Visualizations

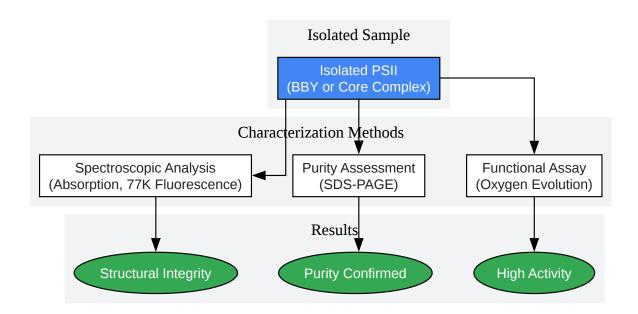




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Caption: Workflow for the isolation of PSII from spinach.





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Caption: Workflow for the characterization of isolated PSII.

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References

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- To cite this document: BenchChem. [Protocol for Isolating High-Purity Photosystem II from Spinach]. BenchChem, [2025]. [Online PDF]. Available at:



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